GPR40/FFAR1 modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40/FFAR1 modulator 1 is an agonist and allosteric modulator for the G protein-coupled receptor known as free fatty acid receptor 1 (FFAR1), formerly referred to as GPR40. This receptor is naturally activated by long-chain free fatty acids and plays a significant role in enhancing glucose-dependent insulin secretion. The activation of FFAR1 is a potential therapeutic approach for the treatment of type 2 diabetes mellitus, as it helps in regulating glucose levels without the risk of hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR40/FFAR1 modulator 1 involves the use of molecular dynamics simulations to identify potential binding sites and design synthetic compounds that can act as agonists and allosteric modulators. The synthetic routes typically involve the use of structure-based virtual screening to identify compounds that can bind to specific pockets within the receptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-throughput screening and optimization of lead compounds through iterative cycles of synthesis and testing. The production process may also involve the use of advanced techniques such as ultrafast liquid chromatography and mass spectrometry for identification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
GPR40/FFAR1 modulator 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
GPR40/FFAR1 modulator 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of receptor-ligand interactions and the development of new synthetic routes for drug design.
Biology: It is used to investigate the role of FFAR1 in glucose metabolism and insulin secretion.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting FFAR1 .
Mechanism of Action
The mechanism of action of GPR40/FFAR1 modulator 1 involves its binding to specific sites within the FFAR1 receptor. This binding enhances glucose-dependent insulin secretion by activating signaling pathways that involve the production of incretins such as glucagon-like peptide 1 and gastric inhibitory polypeptide. The compound also influences the binding and unbinding of other agonists, thereby modulating the receptor’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GPR40/FFAR1 modulator 1 include other FFAR1 agonists such as:
MK-8666: A partial agonist that binds to the extracellular loop 2 of FFAR1.
AP8: An agonist that stabilizes the binding of other agonists to FFAR1
Uniqueness
This compound is unique in its ability to act as both an agonist and an allosteric modulator. This dual functionality allows it to enhance the receptor’s activity more effectively compared to other agonists that only bind to a single site. Additionally, the compound’s ability to influence the binding and unbinding of other agonists makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .
Biological Activity
GPR40, also known as FFAR1 (Free Fatty Acid Receptor 1), is a G protein-coupled receptor that plays a critical role in glucose metabolism and insulin secretion. It is primarily activated by long-chain fatty acids and is considered a promising target for the treatment of type 2 diabetes. The compound referred to as "GPR40/FFAR1 modulator 1" is a novel synthetic agonist that has shown potential in enhancing the biological activity of this receptor.
This compound functions as an allosteric modulator, meaning it can bind to a site on the receptor distinct from the active site and influence the receptor's activity. This compound has been shown to activate both Gα_q and Gα_s signaling pathways, which are crucial for mediating insulin secretion and incretin release, respectively. Specifically, it enhances intracellular calcium levels and stimulates the secretion of hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide), which are important for glucose homeostasis .
Efficacy in Preclinical Studies
In various preclinical models, this compound demonstrated significant efficacy:
- Oral Glucose Tolerance Test (OGTT) : In studies using nSTZ Wistar rats, the compound exhibited robust glucose-lowering effects with an effective dose (ED50) of 0.8 mg/kg and ED90 of 3.1 mg/kg .
- Insulin Secretion : The compound significantly increased plasma insulin levels in response to glucose administration, indicating its potential to enhance glucose-stimulated insulin secretion .
Comparative Studies with Other Agonists
This compound was compared with other known agonists such as TAK-875 and MK-8666. These studies revealed that while TAK-875 primarily activates the Gα_q pathway, modulator 1 effectively recruits both Gα_q and Gα_s pathways, leading to a more pronounced incretin response .
Structural Insights
Recent crystallographic studies have provided insights into how this compound interacts with the receptor. It binds to a lipid-rich region near intracellular loop 2 (ICL2), stabilizing this region and enhancing G protein coupling efficiency . This structural understanding aids in designing more effective modulators by targeting specific binding sites.
Case Study: Efficacy in Diabetic Models
A notable case study involved administering this compound to diabetic rat models. The results indicated that treatment led to:
- Improved Glycemic Control : Significant reductions in blood glucose levels post-treatment.
- Enhanced Hormonal Response : Increased secretion of GLP-1 and GIP, contributing to better overall metabolic control .
Table: Comparative Efficacy of GPR40 Agonists
Compound | Mechanism | ED50 (mg/kg) | ED90 (mg/kg) | Hormonal Effects |
---|---|---|---|---|
This compound | Dual Agonist | 0.8 | 3.1 | Increased GLP-1, GIP |
TAK-875 | Gα_q Agonist | N/A | N/A | Limited incretin effect |
MK-8666 | Partial Agonist | N/A | N/A | Moderate incretin effect |
Properties
IUPAC Name |
7-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLDDWRDAIHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.